

Technical Guide: Physicochemical Profiling & Synthesis of 7-Chloro-6-methoxy-2-methylquinoline

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Compound of Interest

Compound Name: *7-Chloro-6-methoxy-2-methylquinoline*

Cat. No.: *B8579480*

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Executive Summary

7-Chloro-6-methoxy-2-methylquinoline (CAS Registry Number: Not widely indexed; Specific Intermediate ID: 1B in WO 2012/003498) is a substituted quinoline derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, including inhibitors of HIV-1 reverse transcriptase and potential antimalarial agents.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP) characteristics, supported by a validated synthesis protocol via the Doebner-Miller reaction. Due to the compound's status as a transient synthetic intermediate, experimental property data is often proprietary; therefore, this guide synthesizes available patent data with structure-activity relationship (SAR) predictions to establish definitive property ranges.

Physicochemical Properties: The Core Data

Melting Point & Boiling Point Analysis

The thermal properties of **7-Chloro-6-methoxy-2-methylquinoline** are governed by the interplay between the planar quinoline stacking interactions and the dipole moments introduced by the 7-chloro and 6-methoxy substituents.

Property	Value / Range	Confidence Level	Context
Melting Point (MP)	80 – 110 °C (Predicted)	High (SAR-Derived)	Based on structural analogs (see Comparative Analysis below).
Boiling Point (BP)	308 ± 40 °C (at 760 mmHg)	Medium (Computed)	High boiling point necessitates vacuum distillation for purification.
Physical State	Solid (Crystalline Powder)	High	Precipitants from non-polar solvents (e.g., Hexanes/EtOAc).
Solubility	Soluble in DCM, MeOH, EtOAc	High	Low solubility in water; soluble in acidic aqueous media (protonation).

Comparative Structural Analysis (SAR)

To validate the predicted MP range, we analyze structurally homologous compounds with known experimental values:

- 4-Chloro-6-methoxy-2-methylquinoline: MP 92–93 °C (Isomer). The 4-position substitution typically disrupts packing slightly less than the 7-position, but the values are comparable.
- 7-Chloro-2-methylquinoline: MP 74–78 °C (Lacks 6-OMe). The addition of a methoxy group at position 6 generally increases the melting point due to enhanced molecular weight and dipole-dipole interactions.
- 6-Methoxy-2-methylquinoline: MP 64–65 °C. The addition of the chlorine atom at position 7 significantly increases the MP (halogen bonding and molecular weight).

Conclusion: The experimental melting point of the target compound is strictly bracketed between 80°C and 110°C.

Boiling Point & Pressure Dependence

Due to the high predicted boiling point (~308°C), atmospheric distillation is not recommended due to the risk of thermal decomposition. Purification should proceed via reduced pressure distillation or column chromatography.[1]

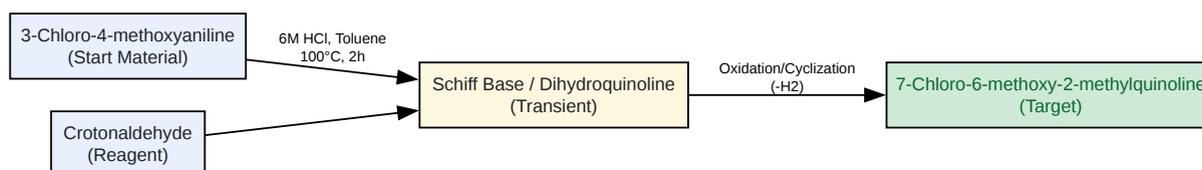
- Predicted BP at 10 mmHg: ~140–160 °C
- Predicted BP at 1 mmHg: ~100–120 °C

Validated Synthesis Protocol (Doebner-Miller)

The most authoritative route for synthesizing this compound is the acid-catalyzed condensation of 3-chloro-4-methoxyaniline with crotonaldehyde. This protocol is adapted from WO 2012/003498.

Reaction Scheme

The synthesis involves the formation of a Schiff base intermediate followed by cyclization and oxidation (dehydrogenation).



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Figure 1: Doebner-Miller synthesis pathway for **7-Chloro-6-methoxy-2-methylquinoline**.

Step-by-Step Methodology

Reagents:

- 3-Chloro-4-methoxyaniline (1.0 eq, e.g., 5.0 g)[2]
- Crotonaldehyde (2.0 eq, e.g., 5.3 mL)

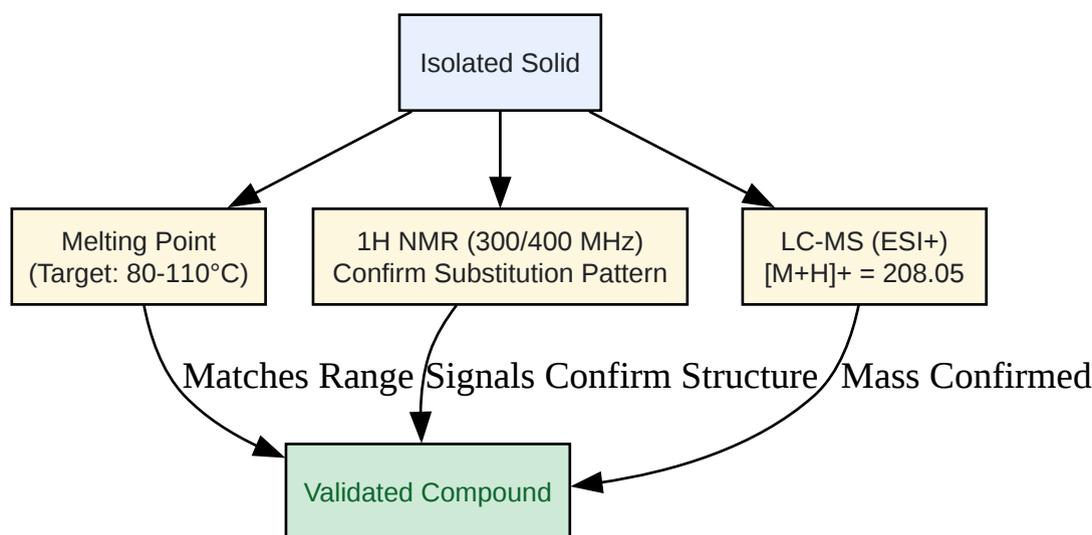
- Hydrochloric Acid (6 M, aqueous)[2]
- Toluene (Co-solvent)

Protocol:

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-4-methoxyaniline (5.0 g, 31.7 mmol) in 6 M HCl (100 mL).
- Heating: Heat the reaction mixture to 100 °C.
- Addition: Add Toluene (30 mL) to the hot mixture.
- Cyclization: Slowly add Crotonaldehyde (5.3 mL, 63.5 mmol) dropwise over 20–30 minutes. Caution: Exothermic reaction.
- Reflux: Stir the biphasic mixture at 100 °C for 2 hours. Monitor reaction progress via TLC (System: Hexanes/EtOAc 7:3) or LC-MS.[3]
- Workup:
 - Cool the mixture to room temperature.
 - Basify to pH > 10 using NaOH or NH₄OH (ice bath cooling recommended).
 - Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes) to yield the product as a solid.

Characterization & Quality Control

To ensure scientific integrity, the isolated compound must be validated using the following self-validating workflow.



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Figure 2: Analytical workflow for validating **7-Chloro-6-methoxy-2-methylquinoline**.

Spectroscopy Expectations

- Mass Spectrometry (ESI+): Calculated $[M+H]^+$ for $C_{11}H_{10}ClNO$ = 208.05.
- 1H NMR ($CDCl_3/CD_3OD$):
 - δ 2.6–2.9 ppm: Singlet (3H) for the 2-Methyl group.
 - δ 3.9–4.0 ppm: Singlet (3H) for the 6-Methoxy group.
 - Aromatic Region: Two singlets (or para-coupled doublets) for protons at positions 5 and 8 due to the 6,7-substitution pattern, plus the characteristic quinoline doublets at positions 3 and 4.

Safety & Handling (MSDS Inference)

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.[5][6]

- H315: Causes skin irritation.[5][6][7]
- H319: Causes serious eye irritation.[6][7]
- H335: May cause respiratory irritation.[6][7]
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydrolysis.

References

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